5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine
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Overview
Description
5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H14N4O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with dimethyl sulfate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves:
Reaction with Dimethyl Sulfate: Pyrimidine-2,4-diamine is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the dimethyl groups.
Reaction with Methylsulfonyl Chloride: The intermediate product is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
2-N,2-N-dimethylpyrimidine-2,4-diamine: Lacks the methylsulfonyl group, resulting in different chemical properties.
5-methylsulfonylpyrimidine-2,4-diamine: Lacks the dimethyl groups, affecting its reactivity and applications.
Uniqueness
5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine is unique due to the presence of both dimethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)7-9-4-5(6(8)10-7)14(3,12)13/h4H,1-3H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEATNXWRBSWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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